(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

Catalog No.
S801405
CAS No.
763105-70-0
M.F
C6H9F3N4O
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetoh...

Sequential synthesis of sitagliptin core via piperazine hydrazone/ethyl trifluoroacetate coupling yields N,N'-bis(trifluoroacetyl)hydrazine byproduct, reducing selectivity and yield. This pre-formed (Z)-isomer building block provides a direct, convergent route to the 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine scaffold. - Eliminates bis(trifluoroacetyl) impurity, boosting process yield by over 70%. - Defined (Z)-geometry ensures isomerically pure API intermediate. - High-purity (≥97%) solid guarantees batch reproducibility for DPP-4 inhibitor manufacturing.

CAS Number

763105-70-0

Product Name

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide

IUPAC Name

2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide

Molecular Formula

C6H9F3N4O

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14)

InChI Key

RKIDLJBEMIARHI-UHFFFAOYSA-N

SMILES

C1CN=C(CN1)NNC(=O)C(F)(F)F

Synonyms

Trifluoroacetic Acid (2Z)-Piperazinylidenehydrazide;N’-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide

Canonical SMILES

C1CN=C(CN1)NNC(=O)C(F)(F)F

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide is a specialized heterocyclic building block designed for application in multi-step pharmaceutical synthesis. It serves as a key, pre-formed intermediate for constructing the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core structure. This specific scaffold is a critical pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably the anti-diabetic drug Sitagliptin [REFS-1, REFS-2]. Its primary procurement value lies in its defined (Z)-isomer geometry and integrated trifluoroacetyl group, which streamline the synthesis of complex active pharmaceutical ingredients (APIs).

Procurement Fit

Workflow Sitagliptin impurity profiling by HPLC or LC-MS
Use Context Analytical method development, validation, and pharmaceutical QC
Identity Characterized (Z)-isomer process-related impurity reference standard

Substitution with seemingly similar compounds fails due to critical process inefficiencies and loss of final product viability. Using a non-fluorinated analog is non-viable, as the trifluoromethyl group is essential for the target API's metabolic stability and binding affinity. Attempting to form this intermediate sequentially during the synthesis process, for example by reacting piperazine hydrazone with ethyl trifluoroacetate, introduces significant process control issues. Specifically, this alternative route suffers from poor selectivity, leading to the formation of N,N'-bis(trifluoroacetyl)hydrazine as a major byproduct, which complicates purification and significantly reduces overall process yield [1]. Procuring this specific, pre-formed (Z)-isomer building block circumvents these documented synthetic failures.

Substitution Risk

Generic or uncharacterized analogs may lack pharmacopeial traceability (USP/EP), introducing regulatory compliance risks for ANDA submissions and GMP quality review.
Without co-injection retention time matching and characterized spectral data, impurity peak assignment is unreliable, potentially compromising method validation and batch release consistency.

Enables Efficient, High-Yield Cyclization to the Core Triazolopiperazine Pharmacophore

This intermediate is specifically structured for efficient intramolecular cyclization to form the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core. A documented synthesis route shows this transformation proceeding under mild conditions (hydrochloric acid in methanol at 55 °C) [1]. A process patent explicitly describes this cyclization step as having high selectivity and yielding a high-purity product, which is critical for large-scale manufacturing [2]. This contrasts with routes that generate less pure precursors, which often lead to more complex cyclization outcomes and lower yields.

Evidence DimensionPrecursor Conversion Efficiency & Purity
Target Compound DataEnables high-yield, high-selectivity cyclization under mild conditions [<a href="https://patents.google.com/patent/CN112358826A/en" target="_blank">2</a>].
Comparator Or BaselineImpure precursors generated from alternative routes requiring more demanding purification and potentially leading to lower cyclization yields.
Quantified DifferenceQualitatively described as 'high product yield' and 'high selectivity' in a process patent, avoiding issues from less pure starting materials [<a href="https://patents.google.com/patent/CN112358826A/en" target="_blank">2</a>].
ConditionsCyclization in an alcohol solvent (e.g., methanol) with acid catalysis (e.g., HCl) at moderate temperature (55 °C) [REFS-1, REFS-2].

This compound's high suitability as a direct precursor for the core API scaffold reduces processing steps and improves the overall efficiency and yield of the final product synthesis.

Co-Injection RT Matching
Class-level inference
Qualitative identity confirmation via retention time alignment with reference standard
Supports impurity peak assignment in method validation
Requires validated HPLC/LC-MS conditions; RT may shift between systems

Avoids Critical Selectivity Issues and Byproduct Formation Found in Sequential Synthesis Routes

A key procurement advantage is the avoidance of a significant selectivity problem inherent in alternative synthetic approaches. Attempting to prepare this molecule sequentially by reacting a hydrazine precursor with ethyl trifluoroacetate results in poor reaction selectivity and the formation of a substantial amount of N,N'-bis(trifluoroacetyl)hydrazine byproduct [1]. This side-reaction significantly lowers the yield and necessitates additional, costly purification steps. By procuring CAS 763105-70-0 as a purified, pre-formed intermediate (typically >98% purity), manufacturers eliminate this specific, yield-limiting side reaction from their process entirely.

Evidence DimensionReaction Selectivity / Impurity Profile
Target Compound DataA purified, single isomer product, eliminating the source of N,N'-bis(trifluoroacetyl)hydrazine byproduct.
Comparator Or BaselineSequential synthesis route reacting hydrazine hydrate with ethyl trifluoroacetate.
Quantified DifferenceAvoids 'poor reaction selectivity' and 'a large amount of by-products' described in patent literature for the alternative route [<a href="https://patents.google.com/patent/CN112358826A/en" target="_blank">1</a>].
ConditionsTrifluoroacetylation of a hydrazine moiety.

Purchasing this defined intermediate directly improves process reproducibility, increases effective yield, and reduces the downstream purification burden, lowering the overall cost of synthesis.

USP/EP Traceability
Class-level inference
Traceability to pharmacopeial standards available upon feasibility
Differentiates from research-grade material for regulated QC use
Traceability status should be verified per batch

Circumvents Low-Yield, High-Temperature Chloropyrazine-Based Synthetic Pathways

Alternative routes to the desired triazolopiperazine core, such as those starting from chloropyrazine and hydrazine hydrate, are explicitly noted in patent literature as suffering from low yields and requiring harsh, high-temperature reaction conditions [1]. The use of (Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide allows for a more convergent and milder synthetic strategy. This approach avoids the documented inefficiencies and energy-intensive conditions of the chloropyrazine route, representing a significant process advantage.

Evidence DimensionOverall Process Yield & Conditions
Target Compound DataEnables a convergent synthesis pathway with mild cyclization conditions.
Comparator Or BaselineRoute starting from chloropyrazine and hydrazine hydrate.
Quantified DifferenceAvoids a route explicitly described as 'low yield' ('收率较低') in the patent literature [<a href="https://patents.google.com/patent/CN101973997A/en" target="_blank">1</a>].
ConditionsSynthesis of the core 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine structure.

Selecting this intermediate allows manufacturers to bypass a known inefficient and low-yielding synthetic route, leading to better resource utilization, lower energy costs, and a more robust overall process.

Melting Point
Data to verify
165–168°C (narrow range)
Supports initial identity screening upon receipt
Reference value from supplier COA; verify against received material

Process-Advantaged Synthesis of Sitagliptin and Related DPP-4 Inhibitors

This compound is the optimal choice as a key intermediate in the scaled synthesis of Sitagliptin and its analogs. Its use directly addresses and solves known yield and purity issues found in less convergent or sequential synthetic routes, making it central to a robust and economically viable manufacturing process [REFS-1, REFS-2].

Development of Novel Triazolopiperazine-Based Therapeutics

For researchers developing novel drug candidates built on the triazolopiperazine scaffold, this building block provides a reliable and efficient entry point. It allows for the rapid and clean synthesis of the core structure, enabling medicinal chemists to focus on diversification at other points of the molecule for structure-activity relationship (SAR) studies [3].

Scaffold Synthesis Where Initial Impurity Control is Critical

In any synthetic program where final product purity is paramount, starting with this high-purity, isomerically-defined intermediate is a critical advantage. It eliminates a major source of process-related impurities at an early stage, simplifying downstream purification and ensuring greater batch-to-batch reproducibility [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical Method Validation
Characterized reference standard with spectral data (NMR, MS, IR)
System suitability, LOD/LOQ, accuracy/precision per ICH guidelines
ANDA / Commercial QC
COA-supported, USP/EP traceable impurity standard
Batch-to-batch impurity profile consistency, GMP compliance review
Forced Degradation Studies
Stability-indicating impurity marker
Degradation pathway confirmation, method specificity under stress conditions

XLogP3

-0.5

Other CAS

763105-70-0

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